Phosphine sulfide, diethylphenyl-

Description

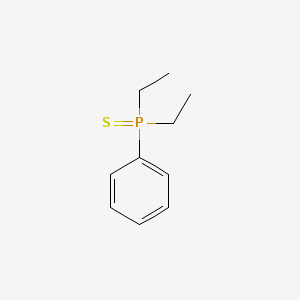

Phosphine sulfide, diethylphenyl- (CAS: 15367-75-6), with the molecular formula C₁₉H₁₇PS and a molecular weight of 308.38 g/mol, is a tertiary phosphine sulfide featuring a phenyl group and diethyl substituents bound to a phosphorus-sulfur (P=S) core . This compound is structurally analogous to triphenylphosphine sulfide (PPh₃S) but incorporates alkyl (ethyl) groups, which influence its steric and electronic properties. Diethylphenylphosphine sulfide is utilized in coordination chemistry, catalysis, and materials science, where its hybrid alkyl/aryl substitution offers tunable reactivity compared to purely aryl-substituted analogs . Limited direct data exist for this compound; however, its behavior can be inferred from studies on structurally related phosphine sulfides.

Properties

IUPAC Name |

diethyl-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15PS/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXFUDKSMKFXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=S)(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354868 | |

| Record name | Phosphine sulfide, diethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14684-35-6 | |

| Record name | Phosphine sulfide, diethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications of phosphine sulfides is in the development of bipolar host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). Research has shown that phosphine sulfide compounds can serve as effective hosts due to their high thermal stability and suitable energy levels.

-

Material Properties :

- Compounds derived from phosphine sulfide exhibit decomposition temperatures exceeding 350 °C and melting temperatures above 200 °C, making them thermally stable for device applications.

- The triplet energy levels are estimated to be higher than 3.0 eV, which is crucial for efficient energy transfer in OLEDs.

- Performance Metrics :

Catalysis

Phosphine sulfides have also been explored as catalysts in various chemical reactions. Their ability to stabilize transition states and facilitate nucleophilic attacks makes them valuable in synthetic organic chemistry.

- Reactions :

Materials Science

In materials science, phosphine sulfides are being investigated for their potential use in creating advanced materials with specific electronic properties.

- Nanomaterials :

- Rubber Composites :

Case Study 1: PhOLED Development

A group of researchers synthesized several phosphine sulfide derivatives to evaluate their performance as hosts in blue OLEDs. The compound CzPhPS was highlighted for achieving an impressive EQE of 17.5% under optimal conditions, demonstrating the potential for commercial application in display technologies .

Case Study 2: Catalytic Efficiency

In another study focused on catalysis, diethylphenylphosphine sulfide was tested in a series of reactions involving palladium complexes. The results indicated significant improvements in reaction rates compared to traditional catalysts, suggesting that phosphine sulfides could play a crucial role in future catalytic systems .

Chemical Reactions Analysis

(a) Michaelis-Arbuzov-Type Reactions

While diethylphenylphosphine sulfide (a pentavalent species) does not directly undergo the Arbuzov reaction, its trivalent precursor, diethylphenylphosphine, reacts with alkyl halides (e.g., RI, RBr) to form phosphonium intermediates. For example:

Subsequent nucleophilic attack by X⁻ yields phosphine oxides and alkyl halides .

(b) Photochemical Reactions with SF₆

Under UV light (365 nm), diethylphenylphosphine sulfide reacts with SF₆ to form difluorophosphoranes (RPF₂) and sulfur-containing byproducts. This proceeds via single-electron transfer (SET) mechanisms, as observed in related arylphosphines :

(a) Hydrophosphination

Diethylphenylphosphine sulfide participates in hydrophosphination with activated alkenes (e.g., acrylates) under basic conditions (KOH/DMSO). The reaction yields β-phosphorylated sulfides via anti-Markovnikov addition :

(b) Allylic and Propargylic Substitutions

With allyl/propargyl halides, the compound undergoes Sₙ2' reactions, forming allylic phosphine sulfides. This is facilitated by the lone pair on sulfur and the polarizable P–S bond .

Acid-Mediated Rearrangements

Under Brønsted acids (e.g., H₂SO₄), β-hydroxyalkyl derivatives of diethylphenylphosphine sulfide undergo - or -sulfur migrations. For example:

This proceeds via carbocation intermediates, with yields ranging from 70–88% .

(a) Oxidation to Sulfoxides

Controlled oxidation with H₂O₂ or peracids converts the sulfide to the corresponding sulfoxide:

(b) Reduction to Phosphines

Treatment with borane-dimethyl sulfide (BMS) reduces the sulfide to diethylphenylphosphine-borane complexes :

Reaction with Sulfenes

Diethylphenylphosphine sulfide reacts with sulfenes (R₂C=SO₂) to form phosphonium sulfonates. For example, with phenylmethanesulfonyl chloride :

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Steric Hindrance in Sulfurization : X-ray crystallography and computational studies reveal that bulky substituents (e.g., ethyl, phenyl) slow sulfur addition to phosphines. For diethylphenylphosphine sulfide, this results in a 30% lower reaction yield compared to HPPh₂S under identical conditions .

- Protective Group Utility : Phosphine sulfides, including diethylphenyl derivatives, are employed as temporary protecting groups for phosphorus atoms during N-alkylation reactions, enabling selective functionalization of hydrophilic ligands .

- Material Science : Tripodal phosphine sulfides (e.g., tris(4-(methylthio)phenyl)phosphine sulfide) demonstrate high conductance in molecular electronics, a property likely shared by diethylphenyl analogs due to similar electronic profiles .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-electron transfer mechanism, where sulfur inserts into the phosphorus-hydrogen bond of diethylphenylphosphine. Stoichiometric control is critical, as excess sulfur may lead to over-sulfurization or polysulfide byproducts. The general equation is:

$$ \text{(C}2\text{H}5\text{)}2\text{P-C}6\text{H}5 + \text{S} \rightarrow \text{(C}2\text{H}5\text{)}2\text{P(S)-C}6\text{H}5 $$

Kinetic studies suggest the reaction is exothermic ($$\Delta H \approx -85\ \text{kJ/mol}$$) and proceeds optimally in aprotic solvents such as toluene or dichloromethane.

Optimization Parameters

Key variables influencing yield and purity include:

Byproduct Management

Phosphine oxides (e.g., diethylphenylphosphine oxide) are common byproducts, necessitating post-reduction steps. Trichlorosilane (HSiCl₃) effectively reduces oxides back to the parent phosphine, enabling reagent recycling.

Coupling Reactions Involving Preformed Sulfur Donors

Alternative routes employ sulfur-containing reagents to functionalize phosphorus precursors. These methods are advantageous for introducing sulfur into complex architectures.

Thiourea-Mediated Sulfur Transfer

Thiourea (SC(NH₂)₂) serves as a mild sulfur donor under basic conditions. In a representative procedure:

- Diethylphenylphosphine (1.0 equiv) and thiourea (1.2 equiv) are combined in ethanol.

- Sodium hydroxide (2.0 equiv) is added, and the mixture is refluxed for 8 hours.

- The product is isolated via extraction (ethyl acetate/water) and purified by column chromatography (SiO₂, hexane/EtOAc).

Yields typically range from 65–78%, with minimal oxide formation.

Disulfide Reagents

Symmetrical disulfides (R–S–S–R) enable controlled sulfur transfer. For example, diphenyl disulfide reacts with diethylphenylphosphine in the presence of catalytic iodine:

$$ \text{(C}2\text{H}5\text{)}2\text{P-C}6\text{H}5 + \text{Ph-S-S-Ph} \xrightarrow{\text{I}2} \text{(C}2\text{H}5\text{)}2\text{P(S)-C}6\text{H}_5 + \text{Ph-SH} $$

This method avoids elemental sulfur handling but requires rigorous exclusion of moisture to prevent hydrolysis.

Catalytic Approaches and Green Chemistry

Recent advances focus on reducing stoichiometric waste and improving atom economy.

Silane-Mediated Reductive Sulfurization

A catalytic cycle employing trichlorosilane and sulfur enables phosphine oxide recycling:

Photocatalytic Methods

UV irradiation ($$\lambda = 365\ \text{nm}$$) accelerates sulfurization in the presence of photosensitizers like eosin Y. The radical-mediated pathway minimizes thermal degradation, enabling room-temperature reactions.

Table 1: Summary of Key Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfurization | 75–92 | 95–98 | Simplicity, scalability | Byproduct formation |

| Thiourea-Mediated | 65–78 | 90–95 | Mild conditions | Requires basic conditions |

| Disulfide Reagents | 70–85 | 93–97 | Controlled sulfur transfer | Moisture-sensitive |

| Catalytic Recycling | 85–90 | 97–99 | Waste reduction, atom economy | Multi-step process |

Mechanistic Insights and Spectroscopic Validation

NMR Characterization

¹H and ³¹P NMR are critical for verifying product identity:

Q & A

What are the established synthetic routes for diethylphenylphosphine sulfide, and how can its purity be validated in academic settings?

Diethylphenylphosphine sulfide is typically synthesized via nucleophilic substitution reactions where diethylphenylphosphine reacts with sulfur sources (e.g., elemental sulfur or thiols). Characterization involves 1H/31P NMR to confirm structural integrity and HPLC-MS to assess purity. For reproducibility, ensure stoichiometric control and inert atmospheres to prevent oxidation . Purity validation should include elemental analysis (C, H, P, S) and comparison with reference spectra from databases like SciFinder .

What advanced analytical techniques are recommended for quantifying diethylphenylphosphine sulfide in complex matrices (e.g., biological samples)?

An isotope dilution mass spectrometry (IDMS) method is effective. Spike samples with a stable isotope-labeled analog (e.g., 13C-labeled phosphine sulfide) as an internal standard. After extraction, quantify via LC-MS/MS by comparing peak ratios of the analyte and isotopologue. This minimizes matrix effects and improves accuracy . For trace analysis, coupling with solid-phase microextraction (SPME) enhances sensitivity .

How does diethylphenylphosphine sulfide participate in catalytic cycles, particularly in asymmetric synthesis?

In glycosylation reactions, phosphine sulfides act as Lewis base catalysts , stabilizing intermediates via coordination to glycosyl iodides. For example, in 1,2-cis-selective glycosylations, they facilitate iodide epimerization, enabling stereocontrol. Mechanistic studies using NMR titration and kinetic isotope effects (KIE) can elucidate transition states .

What methodologies enable the integration of diethylphenylphosphine sulfide into sensor materials for metal ion detection?

Covalent immobilization on Merrifield resin beads creates reusable sensors. Fluorescence quenching assays are performed by exposing functionalized beads to metal ions (e.g., Hg²⁺, Cu²⁺). Monitor emission shifts via spectrofluorimetry (excitation: 350 nm, emission: 450 nm). Validate selectivity using competitive binding experiments with EDTA .

How should researchers address contradictions in reported reactivity or stability data for phosphine sulfides?

Contradictions often arise from solvent polarity or trace moisture. Conduct controlled replicate experiments under inert conditions (e.g., glovebox) with rigorous drying of solvents. Use DFT calculations to model reaction pathways and identify thermodynamic vs. kinetic products. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

What protocols ensure reproducibility in phosphine sulfide-mediated reactions across different laboratories?

Document detailed reaction parameters : temperature gradients, stirring rates, and reagent addition sequences. Share raw NMR/MS data via repositories like Zenodo. Implement round-robin testing where multiple labs replicate the protocol, followed by statistical analysis (e.g., ANOVA) to identify critical variables .

What toxicological considerations are critical when handling diethylphenylphosphine sulfide in experimental workflows?

Phosphine sulfides may decompose to release phosphine (PH₃) , a toxic gas. Use gas detection tubes (e.g., Draeger) for real-time monitoring. In case of exposure, follow NIOSH guidelines : immediate decontamination and medical evaluation. For disposal, neutralize with oxidizing agents (e.g., KMnO₄) in fume hoods .

How can diethylphenylphosphine sulfide be applied in nanotechnology, such as quantum dot (QD) synthesis?

As a capping agent , it stabilizes QD surfaces via phosphine-sulfur bonding. Optimize QD size by varying the phosphine sulfide-to-metal precursor ratio. Characterize using TEM for morphology and UV-Vis/PL spectroscopy for optical properties. Compare with traditional ligands (e.g., TOPO) to assess performance enhancements .

What experimental strategies assess the hydrolytic stability of diethylphenylphosphine sulfide under physiological conditions?

Perform accelerated stability studies in buffers (pH 4–9) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., phosphine oxides). Use Arrhenius plots to extrapolate shelf-life. For in vivo relevance, simulate enzymatic environments with esterases or phosphatases .

How can isotopic labeling techniques advance mechanistic studies of phosphine sulfide reactivity?

Incorporate deuterium or 13C labels into the ethyl/phenyl groups. Track reaction intermediates using NMR line-shape analysis or kinetic isotopic effects (KIE) . For example, 31P-13C coupling in labeled compounds can reveal bond cleavage/formation sequences in catalytic cycles .

Tables for Key Data

Table 1. Analytical Methods for Diethylphenylphosphine Sulfide

| Technique | Application | Reference |

|---|---|---|

| LC-MS/MS (IDMS) | Quantification in biological matrices | |

| 31P NMR | Structural confirmation | |

| Spectrofluorimetry | Metal ion sensing |

Table 2. Stability Factors and Mitigation Strategies

| Factor | Impact | Mitigation |

|---|---|---|

| Moisture | Hydrolysis to PH₃ | Dry solvents (<10 ppm H₂O) |

| Oxygen | Oxidation to phosphine oxides | Use Schlenk lines/gloveboxes |

| Temperature | Decomposition above 80°C | Optimize heating protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.